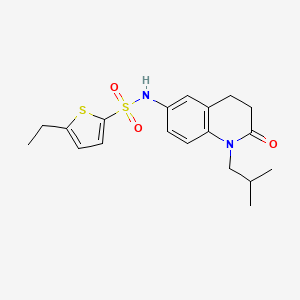
5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N2O3S. Its molecular weight is approximately 386.51 g/mol. The compound features a thiophene ring and a sulfonamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3S |
| Molecular Weight | 386.51 g/mol |
| Purity | Typically ≥95% |
The precise mechanism of action for this compound remains under investigation. However, based on its structural similarities to other sulfonamides and quinoline derivatives, it is hypothesized that it may act as an enzyme inhibitor. This could involve interference with biochemical pathways such as folic acid synthesis in bacteria or modulation of cell proliferation pathways in cancer cells.
Potential Targets
- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit dihydropteroate synthase (DHPS), disrupting bacterial folate synthesis.
- Cancer Cell Proliferation : It may affect pathways related to cell cycle regulation and apoptosis in cancer cells.
Antimicrobial Activity
Compounds similar to this compound have shown significant antimicrobial properties. Studies indicate that quinoline derivatives exhibit activity against various bacterial strains and fungi.
Anticancer Activity
Research has highlighted the potential anticancer properties of quinoline derivatives:
- Cell Lines Tested : Commonly tested against human cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and A549 (lung).
- IC50 Values : Compounds in this class have reported IC50 values ranging from nanomolar to micromolar concentrations against various cancer types.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HeLa | Quinoline Derivative | 0.23 ± 0.05 |
| MDA-MB-231 | Quinoline Derivative | 0.19 ± 0.04 |
| A549 | Quinoline Derivative | 0.08 ± 0.01 |
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Anticancer Effects :
- A study evaluated a series of quinoline derivatives for their cytotoxic effects on various cancer cell lines.
- Results indicated that modifications in the quinoline structure significantly influenced the anticancer potency.
-
Antimicrobial Efficacy :
- Research demonstrated that certain thiophene-containing compounds exhibited potent antibacterial activity against gram-positive and gram-negative bacteria.
- The mechanism was attributed to disruption of bacterial cell wall synthesis.
Properties
IUPAC Name |
5-ethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-4-16-7-10-19(25-16)26(23,24)20-15-6-8-17-14(11-15)5-9-18(22)21(17)12-13(2)3/h6-8,10-11,13,20H,4-5,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEZDCLEOPQYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













